molecular formula C13H9N5O5 B12733015 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- CAS No. 93770-59-3

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-

Cat. No.: B12733015
CAS No.: 93770-59-3
M. Wt: 315.24 g/mol
InChI Key: UBIAIJKPTBZAIX-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their stability and versatility in various chemical reactions. This particular compound features a tetrazole ring attached to an acetic acid moiety, with a 2-nitrophenyl and a furan ring substituent. Its unique structure makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of azides with nitriles under acidic or basic conditions. The subsequent steps involve the introduction of the acetic acid group and the attachment of the 2-nitrophenyl and furan rings. These steps often require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- exerts its effects is complex and involves multiple molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to biological activity. The tetrazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Tetrazole-1-acetic acid, 5-(4-nitrophenyl)-
  • 1H-Tetrazole-1-acetic acid, 5-(3-nitrophenyl)-
  • 1H-Tetrazole-1-acetic acid, 5-(2-nitrophenyl)-

Uniqueness

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is unique due to the presence of both the 2-nitrophenyl and furan rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

93770-59-3

Molecular Formula

C13H9N5O5

Molecular Weight

315.24 g/mol

IUPAC Name

2-[5-[5-(2-nitrophenyl)furan-2-yl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C13H9N5O5/c19-12(20)7-17-13(14-15-16-17)11-6-5-10(23-11)8-3-1-2-4-9(8)18(21)22/h1-6H,7H2,(H,19,20)

InChI Key

UBIAIJKPTBZAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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